molecular formula C13H27NO3S2 B14154758 S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate CAS No. 21209-05-2

S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate

Cat. No.: B14154758
CAS No.: 21209-05-2
M. Wt: 309.5 g/mol
InChI Key: TYXDXWWCAXNOHZ-CYBMUJFWSA-N
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Description

S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further connected to a cyclohexylpentyl group. The unique structure of this compound imparts specific chemical properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate typically involves the reaction of 2-(2-Cyclohexylpentyl)aminoethanethiol with sulfur or sulfur-containing reagents. One common method is the reaction of the aminoethanethiol with sulfur monochloride (S2Cl2) under controlled conditions to form the thiosulfate derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The final product is typically purified using techniques like crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

    Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The aminoethyl chain can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfate derivatives, while reduction can produce thiols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    S-2-(dimethylamino)ethyl thiosulfate: This compound has a similar thiosulfate group but with a dimethylaminoethyl chain instead of a cyclohexylpentyl group.

    S-2-((2-(2-thiazolylcarbamoyl)ethyl)amino)ethyl thiosulfate: This compound contains a thiazolylcarbamoyl group, which imparts different chemical properties.

Uniqueness

S-2-((2-Cyclohexylpentyl)amino)ethyl thiosulfate is unique due to its specific structure, which combines a cyclohexylpentyl group with an aminoethyl thiosulfate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

21209-05-2

Molecular Formula

C13H27NO3S2

Molecular Weight

309.5 g/mol

IUPAC Name

(2S)-2-cyclohexyl-N-(2-hydroxysulfonothioyloxyethyl)pentan-1-amine

InChI

InChI=1S/C13H27NO3S2/c1-2-6-13(12-7-4-3-5-8-12)11-14-9-10-17-19(15,16)18/h12-14H,2-11H2,1H3,(H,15,16,18)/t13-/m1/s1

InChI Key

TYXDXWWCAXNOHZ-CYBMUJFWSA-N

Isomeric SMILES

CCC[C@H](CNCCOS(=O)(=S)O)C1CCCCC1

Canonical SMILES

CCCC(CNCCOS(=O)(=S)O)C1CCCCC1

Origin of Product

United States

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